Methyl 6-bromopyridazine-3-carboxylate
Overview
Description
Methyl 6-bromopyridazine-3-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2 . It is used in various chemical reactions and has a molecular weight of 217.02 .
Molecular Structure Analysis
The InChI code for Methyl 6-bromopyridazine-3-carboxylate is1S/C6H5BrN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3
. This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
Methyl 6-bromopyridazine-3-carboxylate has a molecular weight of 217.02 . It is a solid substance that should be stored in an inert atmosphere and in a freezer under -20°C .Scientific Research Applications
Synthesis and Characterization
Synthesis of Nitrogen-Heterocycles : Methyl 6-bromopyridazine-3-carboxylate has been utilized in reactions with 2-aminopyridines to synthesize imidazo[1,2-a]pyridine derivatives. These derivatives have potential applications in medicinal chemistry and material science (Imafuku, Miyashita, & Kikuchi, 2003).
Analysis of Tautomeric Forms and Intermolecular Interactions : Studies on methylated derivatives of 6-hydroxypyridazine-3-carboxylic acids, including methyl 6-bromopyridazine-3-carboxylate, have provided insights into the effects of methylation on intermolecular interactions and lipophilicity. These studies are significant for understanding the pharmacokinetics and chemical behavior of similar compounds (Katrusiak, Piechowiak, & Katrusiak, 2011).
Synthesis of Pyridine Derivatives : Methyl 6-bromopyridazine-3-carboxylate is a key intermediate in the synthesis of various pyridine derivatives. These derivatives are crucial for the development of pharmaceuticals and agrochemicals (Hirokawa, Horikawa, & Kato, 2000).
Applications in Electrocatalysis
- Electrocatalytic Carboxylation : Methyl 6-bromopyridazine-3-carboxylate is involved in electrocatalytic carboxylation reactions. These reactions are important for carbon dioxide utilization and the development of environmentally friendly chemical processes (Feng, Huang, Liu, & Wang, 2010).
Safety And Hazards
The safety information available indicates that Methyl 6-bromopyridazine-3-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
methyl 6-bromopyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-3-5(7)9-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZGTZCGPJWPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495388 | |
Record name | Methyl 6-bromopyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromopyridazine-3-carboxylate | |
CAS RN |
65202-52-0 | |
Record name | 3-Pyridazinecarboxylic acid, 6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65202-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromopyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromopyridazine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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